![molecular formula C10H16ClN7 B14172737 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide CAS No. 134127-02-9](/img/structure/B14172737.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanamide moiety attached to a chloroethyl group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is further reacted with 2-chloroethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The cyanamide moiety can be oxidized or reduced under appropriate conditions to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of triazine derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new triazine derivatives with potential biological activity, while oxidation reactions can produce nitrile or amide derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new drugs or therapeutic agents. Studies have explored its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials with specific properties.
作用機序
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide involves its interaction with molecular targets through covalent or non-covalent bonding. The triazine ring and cyanamide moiety can form hydrogen bonds, coordinate with metal ions, or undergo nucleophilic attack, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide, known for its reactivity and use in the production of herbicides and dyes.
2-Chloroethylamine: Another precursor, commonly used in the synthesis of various organic compounds.
Cyanamide: A simple compound with diverse applications in agriculture and pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both dimethylamino and cyanamide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
134127-02-9 |
|---|---|
分子式 |
C10H16ClN7 |
分子量 |
269.73 g/mol |
IUPAC名 |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide |
InChI |
InChI=1S/C10H16ClN7/c1-16(2)8-13-9(17(3)4)15-10(14-8)18(7-12)6-5-11/h5-6H2,1-4H3 |
InChIキー |
JEEADXKLIDPBCQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)N(CCCl)C#N)N(C)C |
溶解性 |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


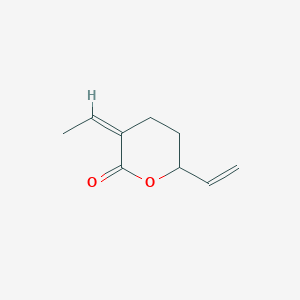

![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
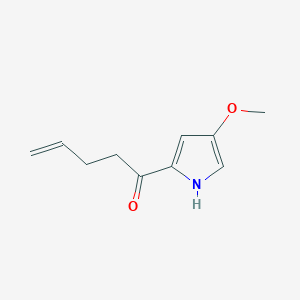
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
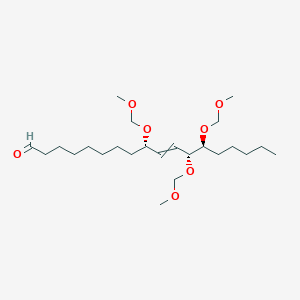

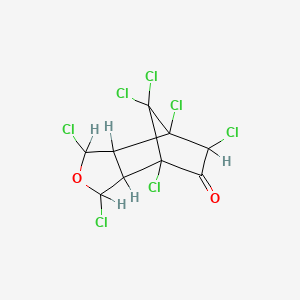
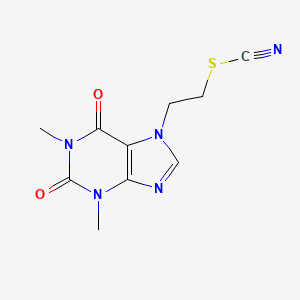
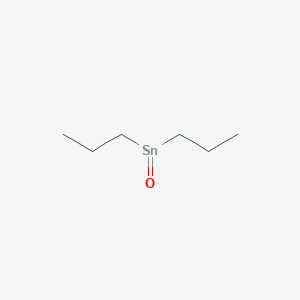
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
